Table 1: Physicochemical Properties of Imidazo[1,2-a]pyrazine Derivatives
Property | Unsubstituted Core | 8-Phenyl Derivative |
---|---|---|
Molecular Formula | C₆H₉N₃ | C₁₂H₁₃N₃ |
Molecular Weight (g/mol) | 123.16 | 199.25 |
Hydrogen Bond Donors | 1 | 1 |
Hydrogen Bond Acceptors | 2 | 2 |
Density (g/cm³) | 1.30 ± 0.1 | 1.24 |
Boiling Point (°C) | 322.8 | 444.8 ± 38.0 |
Calculated LogP | -0.9 | 2.1 |
The therapeutic exploration of this scaffold began in the 1990s with synthetic methodologies enabling N-functionalization. Early work focused on in vitro antibacterial hydrazone derivatives, where compounds like 8e (R=4-OCF₃) demonstrated 30–33 mm inhibition zones against E. coli and S. aureus [4]. A breakthrough emerged in the 2000s with IPSEN's discovery of BIM-46174 (7-[2-amino-1-oxo-3-thio-propyl]-8-cyclohexylmethyl-2-phenyl-5,6,7,8-tetrahydro-imidazo[1,2a]-pyrazine), a pan-G protein inhibitor identified via cell-based screening. Its dimeric derivative BIM-46187 (disulfide-bridged) showed enhanced stability and potent inhibition of Gαq protein signaling (IC₅₀ = 1–3 μM against cAMP/IP1 pathways) [2] [8]. Concurrently, patent WO2010125101A1 (2010) disclosed P2X7 receptor antagonists featuring 2-phenyltetrahydroimidazopyrazine cores for treating neurodegenerative disorders and pain [6]. By 2015, the scaffold was repurposed for kinase inhibition, with diarylamide derivatives achieving sub-micromolar IC₅₀ values (e.g., 0.01 μM against A375P melanoma) by exploiting the imidazopyrazine's affinity for ATP-binding pockets [8].
The 8-phenyl modification is strategically employed to optimize three key aspects of drug-like properties:
Table 2: Key Derivatives and Their Therapeutic Applications
Compound | Target/Activity | Therapeutic Area | Reference |
---|---|---|---|
BIM-46187 | Pan-G protein inhibitor (Gαq preferential) | Cancer, Pain | [2] |
Hydrazone 8e | Bacterial topoisomerase II inhibitor | Antibacterial | [4] |
WO2010125101A1 derivatives | P2X7 receptor antagonists | Neuroinflammation, Pain | [6] |
Diaryl amide 71 | V600EBRAF kinase inhibitor (IC₅₀=5.01 μM) | Melanoma | [8] |
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: